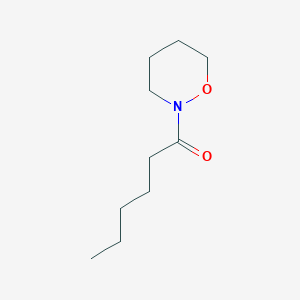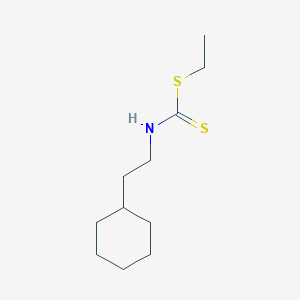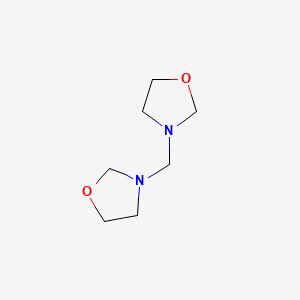
Lead(2+) neodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead(2+) neodecanoate is an organometallic compound where lead is coordinated with neodecanoic acid. This compound is often used in various industrial applications due to its unique properties, such as thermal stability and catalytic activity. Neodecanoic acid, the precursor to this compound, is a highly branched carboxylic acid, which contributes to the compound’s stability and effectiveness in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lead(2+) neodecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neodecanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene to facilitate the formation of the this compound complex. The reaction can be represented as follows: [ \text{PbO} + 2 \text{C}9\text{H}{19}\text{COOH} \rightarrow \text{Pb(C}9\text{H}{19}\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent quality and yield. The process may include steps such as solvent recovery and purification to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Lead(2+) neodecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.
Reduction: It can be reduced back to lead(0) or lead(II) compounds using reducing agents like hydrogen gas or hydrazine.
Substitution: The neodecanoate ligands can be substituted with other carboxylates or ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or hydrazine under controlled temperatures.
Substitution: Carboxylic acids or other ligands in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Lead(IV) oxide or other lead(IV) compounds.
Reduction: Metallic lead or lead(II) compounds.
Substitution: New lead carboxylates or lead complexes with different ligands
Aplicaciones Científicas De Investigación
Lead(2+) neodecanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential effects on biological systems, although its toxicity limits its use.
Industry: Employed as a heat stabilizer in polyvinyl chloride (PVC) production, and as a catalyst in the production of polyurethane systems
Mecanismo De Acción
The mechanism by which lead(2+) neodecanoate exerts its effects is primarily through its interaction with other molecules as a catalyst. The lead ion can coordinate with various substrates, facilitating reactions such as polymerization or oxidation. The neodecanoate ligands provide steric hindrance, enhancing the stability of the lead complex and preventing unwanted side reactions .
Comparación Con Compuestos Similares
Lead(II) acetate: Another lead carboxylate used in similar applications but with different solubility and reactivity.
Lead(II) oxide: Used in the synthesis of lead(2+) neodecanoate and other lead compounds.
Tin(II) neodecanoate: A similar compound used as a catalyst in polyurethane production.
Uniqueness: this compound is unique due to its high thermal stability and effectiveness as a catalyst in various industrial processes. Its branched neodecanoate ligands provide additional stability compared to other lead carboxylates, making it a preferred choice in applications requiring high-temperature stability .
Propiedades
Número CAS |
71684-29-2 |
|---|---|
Fórmula molecular |
C20H38O4Pb |
Peso molecular |
550 g/mol |
Nombre IUPAC |
7,7-dimethyloctanoate;lead(2+) |
InChI |
InChI=1S/2C10H20O2.Pb/c2*1-10(2,3)8-6-4-5-7-9(11)12;/h2*4-8H2,1-3H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
HHMCJNWZCJJYPE-UHFFFAOYSA-L |
SMILES canónico |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



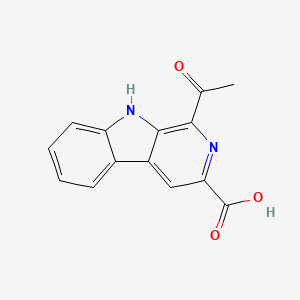
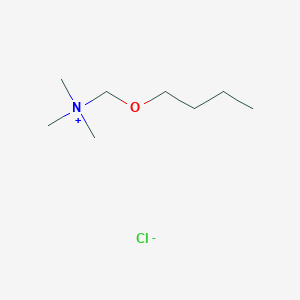
![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)



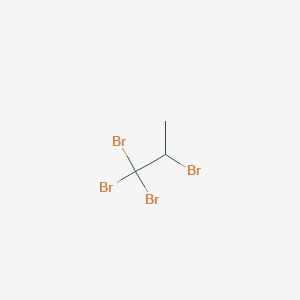
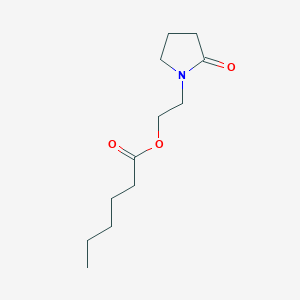
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)
